

# SR-1903: A Technical Guide to its Mechanism of Action

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## Compound of Interest

Compound Name: SR-1903

Cat. No.: B15543256

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## Introduction

**SR-1903** is a novel synthetic small molecule that has demonstrated significant potential in the modulation of inflammatory and metabolic signaling pathways. It exhibits a unique polypharmacological profile, acting as a modulator of several nuclear receptors, which are key regulators of gene expression in response to ligand binding. This technical guide provides an in-depth overview of the mechanism of action of **SR-1903**, summarizing key experimental findings, detailing methodologies, and illustrating the involved signaling pathways.

## Core Mechanism of Action

**SR-1903**'s primary mechanism of action involves the modulation of three key nuclear receptors: Retinoic acid receptor-related orphan receptor  $\gamma$  (ROR $\gamma$ ), Liver X receptor (LXR), and Peroxisome proliferator-activated receptor  $\gamma$  (PPAR $\gamma$ ). Furthermore, these interactions culminate in the inhibition of the Triggering Receptor Expressed on Myeloid Cells 1 (TREM-1) signaling pathway, a potent amplifier of inflammation.<sup>[1][2]</sup>

## Multi-Target Receptor Modulation

**SR-1903** is characterized by its ability to simultaneously interact with multiple nuclear receptors, a characteristic that contributes to its unique therapeutic potential. Its activity profile is summarized below:

- RORy Inverse Agonist: **SR-1903** acts as an inverse agonist of RORy, meaning it reduces the constitutive activity of the receptor.
- LXR Agonist: It demonstrates modest agonist activity on LXR, activating the receptor to induce the expression of its target genes.
- PPARy Inverse Agonist: **SR-1903** exhibits weak inverse agonist activity on PPARy, repressing its basal activity.

This multi-pronged approach allows **SR-1903** to influence a network of signaling pathways that are central to inflammation and metabolism.

## Quantitative Data Summary

The following tables summarize the key quantitative data characterizing the activity of **SR-1903** from the primary literature.

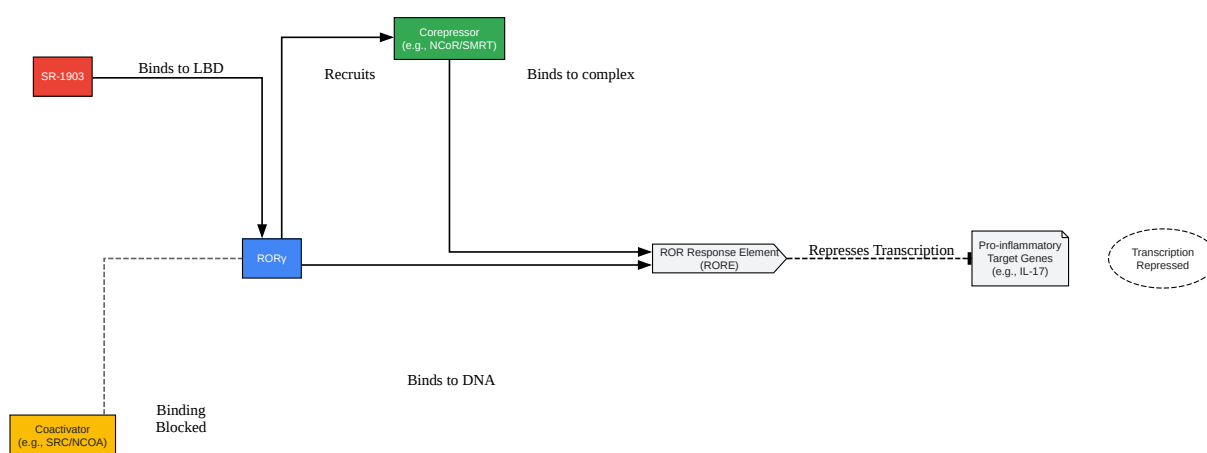
| Target | Activity        | IC50 / EC50  | Assay Type                |
|--------|-----------------|--|---------------------------|
| RORy   | Inverse Agonist | ~100 nM  | Cell-based reporter assay |
| LXR    | Agonist         | Modest activity (specific EC50 not detailed in abstract) | Not specified in abstract |
| PPARy  | Inverse Agonist | 209 nM   | Not specified in abstract |

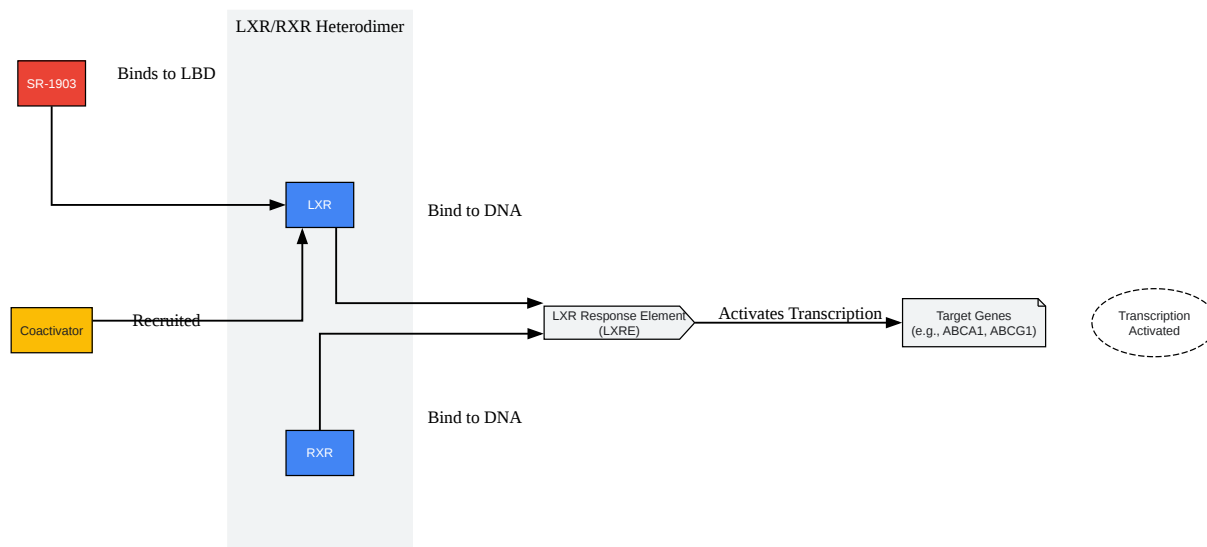
| Functional Outcome | Effect                               | Concentration | Model System |
|--------------------|--------------------------------------|---------------|--------------|
| TREM-1 Expression  | Inhibition of LPS-induced expression | 10 µM         | Macrophages  |

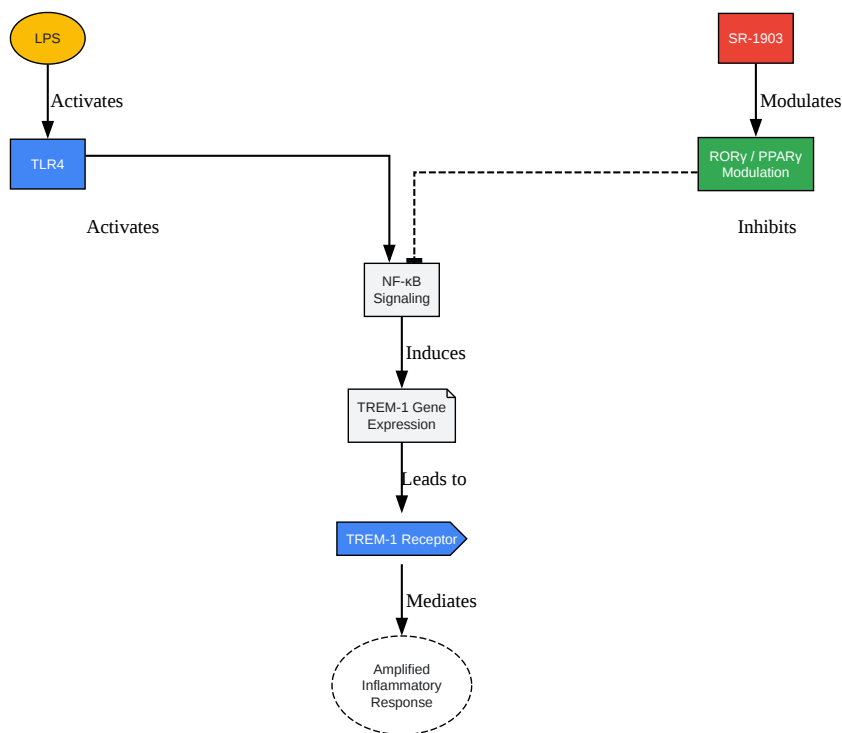
## Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by **SR-1903**.

## ROR $\gamma$ Inverse Agonist Signaling Pathway







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## References

- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
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